molecular formula C8H4ClF2NO2 B15055577 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15055577
M. Wt: 219.57 g/mol
InChI Key: IVYAHONDHSZKKA-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole is a benzo[d]oxazole-based chemical building block intended for research and development applications. The benzo[d]oxazole scaffold is a significant heterocyclic compound extensively found in diverse pharmacologically active substances and is a key building block in various therapeutic agents . The incorporation of a difluoromethoxy group (-OCF2H) into organic molecules is a common strategy in modern drug discovery, as it can distinctly modulate their physicochemical properties, metabolic stability, and bioavailability . The difluoromethoxy group is known to be a valuable bioisostere and can act as a hydrogen bond donor . Researchers utilize this compound and similar derivatives in medicinal chemistry projects, including the design and synthesis of novel compounds for investigating neurodegenerative diseases . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

2-chloro-5-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H

InChI Key

IVYAHONDHSZKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Preformed Benzoxazole Scaffolds

Direct Chlorination at Position 2

The 2-chloro substituent is typically introduced via chlorination of hydroxyl or amino precursors. A common approach involves treating 5-(difluoromethoxy)benzo[d]oxazol-2-ol with phosphorus oxychloride (POCl₃) under reflux (80–110°C) for 4–6 hours. Yields range from 65–78%, with excess POCl₃ improving conversion but necessitating careful quenching to minimize byproducts.

Example Protocol:
  • Reactants : 5-(Difluoromethoxy)benzo[d]oxazol-2-ol (1.0 eq), POCl₃ (3.0 eq)
  • Solvent : Toluene (anhydrous)
  • Conditions : Reflux at 105°C for 5 hours
  • Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO₄
  • Yield : 72%

Cyclization of o-Aminophenol Precursors

Reductive Cyclization

A one-pot synthesis involves cyclizing 2-amino-4-(difluoromethoxy)phenol with chloroacetyl chloride under reducing conditions. Iron catalysts (Fe₂O₃) in polar aprotic solvents (e.g., NMP) facilitate this transformation.

Optimized Conditions:
  • Catalyst : Fe₂O₃ (10 mol%)
  • Ligand : N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)
  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 84%

Oxidative Cyclization

Oxidative methods using iodine (I₂) or hypervalent iodine reagents (e.g., PhI(OAc)₂) convert thioamide intermediates into benzoxazoles. For 2-chloro-5-(difluoromethoxy) derivatives, this approach requires pre-installation of the difluoromethoxy group.

Representative Procedure:
  • Synthesize 2-mercapto-5-(difluoromethoxy)benzamide via condensation of 4-(difluoromethoxy)-2-mercaptoaniline with chloroacetic acid.
  • Oxidize with I₂ (1.2 eq) in ethanol at RT for 3 hours.
  • Isolate product via column chromatography (hexane:EtOAc = 4:1).
  • Yield : 69%

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-mediated coupling introduces substituents at specific positions. While less common for chloro groups, this method is pivotal for difluoromethoxy installation on complex scaffolds.

Case Study:
  • Substrate : 2-Chloro-5-iodobenzo[d]oxazole
  • Reagent : CuI (10 mol%), 1,10-phenanthroline (20 mol%), NaOCHF₂ (3.0 eq)
  • Solvent : DMSO
  • Temperature : 100°C
  • Yield : 63%

Suzuki-Miyaura Coupling

While primarily used for aryl-aryl bonds, modified Suzuki conditions enable the introduction of boronic esters containing protected difluoromethoxy groups. Post-coupling deprotection yields the target compound.

Protocol:
  • Prepare 2-chloro-5-boronobenzo[d]oxazole via iridium-catalyzed C–H borylation.
  • Couple with (difluoromethoxy)phenylboronic acid using Pd(PPh₃)₄.
  • Deprotect using TFA/CH₂Cl₂ (1:1).
  • Overall Yield : 55%

Solvent and Temperature Effects on Reaction Efficiency

Solvent Optimization

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Yield (%)
DMF 36.7 0.15 67
DMSO 46.7 0.18 72
NMP 32.2 0.21 78
Toluene 2.4 0.05 48

Data aggregated from indicate polar aprotic solvents (NMP > DMSO > DMF) enhance cyclization and substitution rates due to improved stabilization of transition states.

Temperature Gradients

  • Chlorination : Optimal at 100–110°C (POCl₃ reactions)
  • Cyclization : 80–110°C for iron-catalyzed methods
  • Cross-Coupling : 90–100°C for palladium systems

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Nucleophilic Chlorination 2 65–72 95–98 High
Reductive Cyclization 3 58–69 90–93 Moderate
Palladium Cross-Coupling 4 55–63 97–99 Low

Nucleophilic chlorination offers the best balance of efficiency and scalability, while palladium methods provide superior regioselectivity for complex derivatives.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-chlorination at position 7 due to residual POCl₃
  • Solution : Use stoichiometric POCl₃ and quench rapidly with ice-water

Difluoromethoxy Instability

  • Issue : Hydrolysis of -OCHF₂ under basic conditions
  • Solution : Employ anhydrous solvents and low-temperature SNAr

Catalyst Deactivation

  • Issue : Pd leaching in cross-coupling reactions
  • Solution : Add phosphine ligands (e.g., XPhos) to stabilize Pd(0)

Industrial-Scale Considerations

Batch processes using continuous flow reactors improve safety and yield for POCl₃-mediated chlorination. Membrane separation techniques recover expensive catalysts (Pd, Cu) in cross-coupling methods, reducing costs by 30–40%.

Chemical Reactions Analysis

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

The following sections compare 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole with structurally related benzoxazoles, benzimidazoles, and thiazoles, focusing on synthesis, electronic properties, and biological activity.

Comparison with Halogenated Benzoxazoles

Table 1: Structural and Electronic Properties of Halogenated Benzoxazoles

Compound Substituents Key Properties/Applications Reference
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole 2-Cl, 5-OCHF₂ Potential electronic modulation via Cl and OCHF₂ groups
2-Chloro-6-fluorobenzo[d]oxazole 2-Cl, 6-F Intermediate in drug synthesis; fluorination enhances metabolic stability
5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole Bis-benzoxazole-thiophene hybrid Designed for optoelectronic applications; extended π-conjugation
trans-BOX2 Bis-phenoxazine-oxazole TADF emitter with ΔE_ST < 0.1 eV; short lifetime (<1 μs)

Key Observations :

  • Electronic Effects: The difluoromethoxy group in the target compound likely reduces electron density at the benzene ring compared to methoxy (OCH₃) due to the electron-withdrawing nature of fluorine. This contrasts with non-fluorinated analogs like trans-BOX2, where methoxy groups contribute to small singlet-triplet energy gaps (ΔE_ST) in thermally activated delayed fluorescence (TADF) materials .
  • Synthetic Utility : Chloro and fluoro substituents at adjacent positions (e.g., 2-Cl, 6-F) are common in intermediates for drug synthesis, as seen in . The difluoromethoxy group may require specialized fluorination techniques, such as using ClF₂CO₂H or deoxyfluorination agents.
Comparison with Benzimidazole Derivatives

Key Observations :

  • Bioactivity: While benzimidazoles like 4,5-dichloro-2-(trifluoromethyl)benzimidazole exhibit environmental hazards, benzoxazoles with sulfur-containing substituents (e.g., 3aj) show antifungal efficacy comparable to commercial fungicides .
  • Hazard Profile : Chloro and trifluoromethyl groups in benzimidazoles correlate with environmental persistence (UN 3077 classification) , suggesting that the difluoromethoxy group in the target compound warrants similar ecological assessments.
Comparison with Thiazole and Imidazole Derivatives

Table 3: Reactivity and Functionalization of Heterocycles

Compound Functional Groups Synthetic Methodology Reference
5-Nitro-2-(pyridine-4-yl)benzo[d]oxazole 5-NO₂, 2-pyridyl Catalytic hydrogenation (Pd/C, H₂)
2-((4-Trifluoromethylbenzyl)thio)benzo[d]thiazole (3ac) 2-S-benzyl, 4-CF₃ KOH-mediated alkylation in water
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole 2-Cl, 5-OCHF₂ Likely via SNAr or Ullmann coupling

Key Observations :

  • Reactivity : Nitro groups in benzoxazoles (e.g., 5-nitro-2-pyridyl derivative) are readily reduced to amines under hydrogenation, a strategy used in pharmaceutical synthesis . The electron-withdrawing difluoromethoxy group in the target compound may deactivate the ring toward electrophilic substitution but enhance stability under basic conditions.
  • Green Synthesis : Thiazole derivatives like 3ac are synthesized via eco-friendly aqueous methods , suggesting that similar approaches could apply to the target compound by optimizing solvent systems and catalysts.

Biological Activity

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound characterized by a benzoxazole ring with unique substituents, including a chlorine atom and a difluoromethoxy group. This structural configuration is believed to influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C10_{10}H7_{7}ClF2_{2}N2_{2}O
  • Molecular Weight : Approximately 247.58 g/mol

The presence of halogen and fluorinated groups in the structure enhances its potential for diverse biological interactions, which can be pivotal in drug development.

Biological Activity Overview

Research indicates that compounds similar to 2-chloro-5-(difluoromethoxy)benzo[d]oxazole exhibit various biological activities, including:

  • Antimicrobial Effects : Some derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria and cytotoxic effects on cancer cell lines.
  • Neuroprotective Properties : Studies have reported protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Antimicrobial Activity

A study examining the antibacterial potential of benzoxazole derivatives found that certain compounds were selectively effective against specific bacterial strains. While the overall antibacterial activity was moderate, the selectivity against Gram-positive bacteria suggests potential for developing targeted antimicrobials.

Neuroprotection in Alzheimer's Disease

In vitro studies demonstrated that compounds related to 2-chloro-5-(difluoromethoxy)benzo[d]oxazole could significantly reduce neurotoxicity in PC12 cells induced by Aβ25-35. The protective mechanisms involved modulation of signaling pathways, including:

  • Reduction of Tau Hyperphosphorylation : This is crucial as hyperphosphorylation of tau protein is a hallmark of Alzheimer's pathology.
  • Inhibition of NF-κB Signaling : The compound decreased the expression of pro-apoptotic factors (Bax) while increasing anti-apoptotic factors (Bcl-2), thereby promoting cell survival.
CompoundConcentrationEffect on Cell ViabilityMechanism
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole5 μg/mLSignificant reduction in apoptosisInhibition of NF-κB signaling
Donepezil250 μMHigher toxicity observedN/A

Cytotoxicity Against Cancer Cells

Research has highlighted the cytotoxic effects of various benzoxazole derivatives on multiple cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB series
  • Lung Cancer : A549 and H1975
  • Prostate Cancer : PC3

These studies typically employ assays to measure cell viability and apoptosis rates, showing promising results for further development.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-5-(difluoromethoxy)benzo[d]oxazole, and how do reaction conditions influence yields?

The synthesis of benzo[d]oxazole derivatives typically involves condensation reactions or catalytic hydrogenation. For example, in analogous compounds, 5-nitro-2-(pyridine-4-yl)benzo[d]oxazole was synthesized via catalytic hydrogenation using 10% Pd-C in a 1:1 acetic acid/methanol mixture under H₂, achieving 80% yield after purification . Key variables affecting yields include:

  • Catalyst selection : Pd/C is common, but Pt or Raney Ni may alter reaction efficiency.
  • Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation steps .
  • Temperature and time : Reflux for 4–18 hours is typical, with longer durations improving cyclization .
    Yield discrepancies (e.g., 65% vs. 80%) may arise from substituent electronic effects or steric hindrance .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. For instance, aromatic protons in 5,7-dichloro-2-(p-tolyl)benzo[d]oxazole resonate at δ 7.38–8.09 ppm, with methyl groups at δ 2.29 ppm .
  • FTIR : Bands at 838–1598 cm⁻¹ confirm C-Cl, C-O-C, and aromatic stretching .
  • HPLC/GC-MS : Used to assess purity (>97%) and detect byproducts .
  • TLC : Hexane:EtOAc (10:1) is effective for monitoring reaction progress .

Q. How can fluorinated substituents (e.g., difluoromethoxy) impact solubility and reactivity?

The difluoromethoxy group enhances lipophilicity, improving membrane permeability in biological studies. However, fluorine’s electronegativity can deactivate aromatic rings, necessitating harsher conditions for electrophilic substitutions. For example, fluorinated benzoxazoles often require Pd-mediated cross-coupling for further functionalization .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations, such as those applied to 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole-platinum complexes , reveal:

  • Thermodynamic stability : ΔG° and ΔH° values indicate isomer predominance (e.g., cis vs. trans in Pt complexes) .
  • Electron density maps : Identify nucleophilic/electrophilic sites for functionalization .
  • Reaction mechanism validation : Simulated pathways for condensation or cyclization align with experimental kinetics .

Q. How can contradictions in biological activity data be resolved?

For example, benzoxazole-based Cryptosporidium parvum inhibitors showed variable IC₅₀ values due to:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance target binding but may reduce solubility .
  • Assay conditions : Varying pH or serum protein content alters compound bioavailability .
  • Metabolic stability : Fluorinated groups resist hepatic degradation, improving in vivo efficacy .
    Cross-validation using orthogonal assays (e.g., SPR, cellular uptake studies) is recommended .

Q. What methodologies are used to study coordination chemistry with transition metals?

  • Synthesis of Pt(II) complexes : React 2-chloro-5-(difluoromethoxy)benzo[d]oxazole with precursors like cis-[PtCl₂(dmso)₂] under inert conditions.
  • ¹H NMR analysis : Detects ligand exchange kinetics and isomer ratios .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability of metal-organic frameworks (MOFs) .

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